4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide
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Overview
Description
This compound is related to Imatinib, one of the most used therapeutic agents to treat leukemia, which specifically inhibits the activity of tyrosine kinases . This molecule has been structurally characterized only in the form of its piperazin-1-ium salt .
Synthesis Analysis
The synthesis of related compounds, Nilotinib and Imatinib, was achieved through the synthesis of key advanced intermediate 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid . Another study synthesized novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups . All hydrogen atoms were visible on difference Fourier maps; thus, one can conclude from both bond distances and residual density maps that only N4 amine and N5 amide nitrogen atoms are protonated .Chemical Reactions Analysis
The synthesis of Nilotinib and Imatinib was achieved through the synthesis of key advanced intermediate 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid . Another study synthesized novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Scientific Research Applications
Leukemia Treatment
Imatinib, a structurally similar compound, is one of the most used therapeutic agents to treat leukemia . It specifically inhibits the activity of tyrosine kinases . This suggests that “4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide” could potentially have applications in leukemia treatment.
Antiviral Activity
Some novel non-glutamate derivatives of this compound showed 4 to 7 times higher antiviral activity than the structurally similar commercial drug Pemetrexed against Newcastle disease virus . This indicates potential antiviral applications of this compound.
Organic Synthesis
This compound could serve as a chemically differentiated building block for organic synthesis and medicinal chemistry . Specifically, it could be used for the preparation of drug candidates containing hindered amine motifs .
Inhibition of Collagen Synthesis
Compounds structurally similar to “4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide” have been found to inhibit collagen synthesis . This suggests potential applications in the treatment of diseases characterized by excessive collagen deposition, such as fibrosis .
Inhibition of Tyrosine Kinases
As mentioned in the leukemia treatment section, Imatinib, a structurally similar compound, inhibits the activity of tyrosine kinases . This suggests that “4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide” could potentially be used to inhibit tyrosine kinases, which are often overactive in certain types of cancer .
Mechanism of Action
Target of Action
The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play significant roles in the regulation of many cellular processes, including cell division, growth, and death .
Mode of Action
The compound interacts with its targets through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . It specifically binds to an inactive Abelson tyrosine kinase domain characteristic for this gene . The compound realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Biochemical Pathways
The compound affects the biochemical pathways associated with the activity of tyrosine kinases . By inhibiting these enzymes, it can disrupt the signaling pathways that lead to cell division and growth, thereby exerting its therapeutic effects .
Result of Action
The compound’s action results in the inhibition of tyrosine kinases, disrupting the signaling pathways that lead to cell division and growth . This can lead to the death of rapidly dividing cells, such as cancer cells .
properties
IUPAC Name |
4-methyl-N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-14-4-6-15(7-5-14)19(26)22-12-11-21-17-8-9-18(25-24-17)23-16-3-2-10-20-13-16/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,26)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOCBIJLRAHIAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC2=NN=C(C=C2)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide |
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